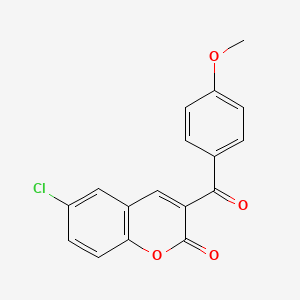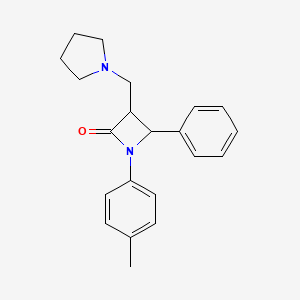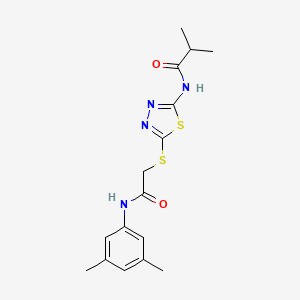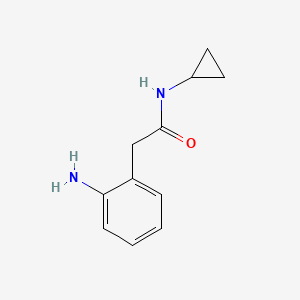![molecular formula C24H23N5O3 B2924818 3-(3-hydroxypropyl)-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887881-49-4](/img/structure/B2924818.png)
3-(3-hydroxypropyl)-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a purine derivative, which is a type of organic compound that includes many biologically important molecules. Purines are found in DNA, RNA, and many other biological molecules. The presence of the tolyl group (a functional group related to toluene ) and the imidazo group (a five-membered ring structure containing three nitrogen atoms) suggest that this compound could have interesting chemical properties.
Scientific Research Applications
Synthesis and Structural Studies
- The compound is involved in the synthesis of various imidazo purine derivatives. For example, a study by Simo et al. (1998) details the synthesis of related compounds through intramolecular alkylation processes (Simo, Rybár, & Alföldi, 1998).
- Research by Coburn and Taylor (1982) on mesoionic imidazo pyrimidine derivatives, analogs of purine-2,8-dione, explores the synthesis and properties of similar compounds (Coburn & Taylor, 1982).
Pharmacological Evaluation
- A study by Zagórska et al. (2009) involves the synthesis and preliminary pharmacological evaluation of imidazo purine derivatives, indicating potential for exploring such compounds in medicinal chemistry (Zagórska et al., 2009).
- Another research by Baraldi et al. (2008) on similar compounds examines their potential as A3 adenosine receptor antagonists, highlighting the therapeutic possibilities of these derivatives (Baraldi et al., 2008).
Chemical and Spectral Properties
- Wenska et al. (2004) conducted a study on the spectral and photophysical properties of imidazo purine derivatives related to acyclovir, providing insights into the chemical behavior of these compounds (Wenska et al., 2004).
Potential Applications in Biochemistry
- Chetsanga and Lindahl (1979) describe the role of similar compounds in DNA repair mechanisms, particularly in the removal of damaged purines from DNA, suggesting biochemical applications (Chetsanga & Lindahl, 1979).
properties
IUPAC Name |
2-(3-hydroxypropyl)-4-methyl-6-(3-methylphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-16-8-6-11-18(14-16)29-19(17-9-4-3-5-10-17)15-28-20-21(25-23(28)29)26(2)24(32)27(22(20)31)12-7-13-30/h3-6,8-11,14-15,30H,7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJQMZZGABUIDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCO)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-hydroxypropyl)-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2924736.png)
![8-(3-chloro-4-methoxyphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2924738.png)

![2-Chloro-N-[2-[1-[3-(2-methoxyphenyl)butanoyl]piperidin-4-yl]ethyl]acetamide](/img/structure/B2924742.png)

![5-(6-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)pyridazin-3-yl)-4-methyl-2-(thiophen-2-yl)thiazole](/img/structure/B2924744.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2924745.png)





![4-[2-(2-Fluorophenoxy)propanoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2924756.png)
![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide](/img/structure/B2924757.png)